6-Chloro-3-formylchromone

Antimicrobial Antibiofilm Food Safety

Source 6-Chloro-3-formylchromone (CAS 42248-31-7) as a high-purity (>98% GC) halogenated 3-formylchromone building block. Its 6-chloro substitution delivers a more favorable eukaryotic toxicity profile compared to the 6-bromo analog while maintaining identical MICs (20 µg/mL) against Vibrio spp. and UPEC. Ideal for antimicrobial hit-to-lead campaigns and photoredox catalysis applications. Available in gram-to-bulk quantities with global shipping.

Molecular Formula C10H5ClO3
Molecular Weight 208.6 g/mol
CAS No. 42248-31-7
Cat. No. B182501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-formylchromone
CAS42248-31-7
Molecular FormulaC10H5ClO3
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O
InChIInChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
InChIKeyLIGLNCRTMDRUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-formylchromone (CAS 42248-31-7): Procurement-Ready Chemical Profile and Core Specifications


6-Chloro-3-formylchromone (CAS 42248-31-7), also known as 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, is a halogenated 3-formylchromone derivative. It is a light cream to yellow crystalline solid with a molecular weight of 208.60 g/mol and a melting point of 165-169°C [1]. The compound is commercially available at analytical purities ≥98% (GC) or ≥99% (HPLC) . As a 3-formylchromone scaffold, it possesses three electrophilic centers (C-2, C-4, and the C-3 formyl group), making it a versatile building block for the synthesis of heterocyclic compounds [2].

Why 6-Chloro-3-formylchromone Cannot Be Replaced by Unsubstituted or Alternative Halogenated 3-Formylchromones


Substitution at the 6-position of the 3-formylchromone scaffold is not a generic modification; it is a critical determinant of biological activity and toxicity profile. Comparative antimicrobial studies demonstrate that the 6-chloro derivative exhibits a distinct activity-toxicity balance that differs fundamentally from its 6-bromo and 6-isopropyl analogs [1]. Specifically, while 6-chloro-3-formylchromone (6C3FC) and 6-bromo-3-formylchromone (6B3FC) share identical MIC values against Vibrio and UPEC strains, their eukaryotic toxicity profiles diverge markedly, with 6C3FC showing a more favorable safety window [1]. Furthermore, the chlorine atom's electronic and steric properties influence the compound's reactivity in synthetic transformations and its binding to biological targets, meaning unsubstituted 3-formylchromone cannot serve as a direct functional substitute [2].

6-Chloro-3-formylchromone Evidence Guide: Quantified Differentiation from 6-Bromo and 6-Isopropyl Analogs


Comparative Antibacterial and Antibiofilm Activity Against Vibrio parahaemolyticus and V. harveyi

6-Chloro-3-formylchromone (6C3FC) and 6-bromo-3-formylchromone (6B3FC) demonstrate equipotent antibacterial activity against Vibrio parahaemolyticus and Vibrio harveyi, both exhibiting a minimum inhibitory concentration (MIC) of 20 µg/mL for planktonic cell growth and dose-dependent inhibition of biofilm formation [1].

Antimicrobial Antibiofilm Food Safety

Differential Eukaryotic Toxicity Profile in Caenorhabditis elegans Model

In a comparative toxicity assessment using the Caenorhabditis elegans model, 6-chloro-3-formylchromone (6C3FC) demonstrated a more favorable safety profile than its 6-bromo counterpart. At 50 µg/mL, 6C3FC exhibited only moderate effects, whereas 6B3FC was toxic to nematodes across a broad concentration range of 20–100 µg/mL [1].

Toxicology Antimicrobial Safety Pharmacology

Comparative Antimicrobial Activity Against Uropathogenic Escherichia coli (UPEC)

Against uropathogenic Escherichia coli (UPEC), 6-chloro-3-formylchromone demonstrates superior antibacterial activity compared to the 6-isopropyl analog. Both 6-chloro- and 6-bromo-3-formylchromone exhibited an MIC of 20 µg/mL, whereas 3-formyl-6-isopropylchromone was 2.5-fold less potent with an MIC of 50 µg/mL [1].

Antimicrobial Urology Biofilm

Comparative Cytotoxicity Profile Against Human Tumor Cell Lines

6-Chloro-3-formylchromone (designated as FC7) exhibits a distinct tumor cell line selectivity profile compared to other halogenated and unsubstituted 3-formylchromone derivatives. Reported CC50 values across multiple human tumor cell lines range from 7.8 to >100 µg/mL depending on cell type, demonstrating context-dependent cytotoxic activity [1].

Cancer Research Cytotoxicity Drug Discovery

Commercial Availability at Validated Analytical Purity Specifications

6-Chloro-3-formylchromone is commercially available at two validated purity specifications that support distinct research applications: >98.0% (GC) for general synthetic chemistry use, and ≥99% (HPLC) for applications requiring higher purity, such as biological assays .

Chemical Procurement Quality Control Synthetic Chemistry

6-Chloro-3-formylchromone: Optimal Application Scenarios Based on Quantitative Evidence


Antimicrobial and Antibiofilm Screening Programs Targeting Vibrio and UPEC Pathogens

For researchers investigating novel antimicrobial agents against foodborne Vibrio species or uropathogenic E. coli, 6-chloro-3-formylchromone is a high-priority candidate. It exhibits an MIC of 20 µg/mL against V. parahaemolyticus, V. harveyi, and UPEC, while demonstrating a favorable eukaryotic toxicity profile in C. elegans models compared to the 6-bromo analog [1]. This combination of potent antibacterial activity and reduced toxicity makes it particularly suitable for hit-to-lead optimization campaigns in antimicrobial drug discovery [1].

Synthetic Chemistry: Versatile Building Block for 3-Acylchromone Synthesis

6-Chloro-3-formylchromone serves as a key precursor in visible-light photoredox catalysis for the preparation of 3-acyl-substituted chromones [1]. The C-3 formyl group, in combination with the 6-chloro substituent, provides a reactive handle for condensation reactions with nucleophiles. The compound's commercial availability at >98% (GC) purity supports its use in gram-scale synthetic transformations without additional purification [2].

Multidrug Resistance Reversal Studies in Cancer Research

3-Formylchromone derivatives, including 6-chloro-3-formylchromone, have been identified as modifiers of multidrug resistance in mouse lymphoma and human Colo320 colon cancer cells [1]. Structure-activity relationship studies indicate that specific substitution patterns, including halogenation at the 6-position, influence the antiproliferative and MDR-reversing effects of this compound class [1]. Researchers investigating P-glycoprotein-mediated drug efflux mechanisms may find 6-chloro-3-formylchromone a valuable scaffold for developing MDR reversal agents.

In Silico Drug Discovery: Docking Studies for Diabetes and Related Metabolic Targets

Computational studies on 6-substituted 3-formylchromone derivatives have demonstrated strong binding affinities to therapeutic targets including insulin-degrading enzyme (IDE), HIF-α, p53, COX, and Mpro of SARS-CoV-2 [1]. 6-Chloro-3-formylchromone, as a representative halogenated derivative in this series, is structurally validated for in silico screening campaigns aimed at identifying novel anti-diabetic agents or other metabolic disease therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-formylchromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.